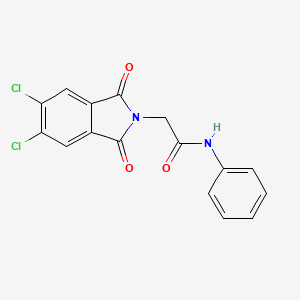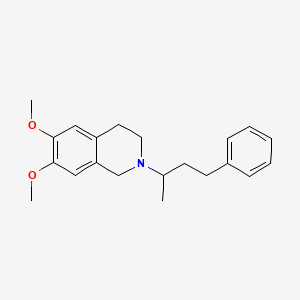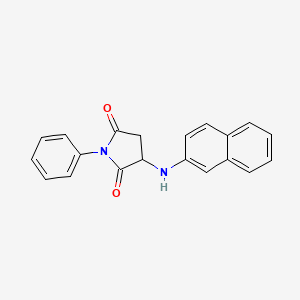![molecular formula C23H19N3O3 B5251699 3,4-Dimethoxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5251699.png)
3,4-Dimethoxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzamide ring, and a quinoxaline moiety attached to the phenyl ring. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-quinoxalineamine.
Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like TEA (triethylamine). This is followed by the addition of 2-quinoxalineamine to form the amide bond.
Purification: The crude product is purified using column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ alternative coupling reagents and solvents to optimize the reaction conditions and reduce costs.
化学反应分析
Types of Reactions
3,4-Dimethoxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Reagents like halogens (Cl~2~, Br2) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 3,4-dihydroxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide.
Reduction: Formation of 3,4-dimethoxy-N~1~-[3-(2-dihydroquinoxalinyl)phenyl]benzamide.
Substitution: Formation of 3,4-dihalo-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide or 3,4-dialkyl-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide.
科学研究应用
3,4-Dimethoxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 3,4-Dimethoxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxy-N~1~-[2-(2-quinoxalinyl)phenyl]benzamide
- 3,4-Dimethoxy-N~1~-[4-(2-quinoxalinyl)phenyl]benzamide
- 3,4-Dimethoxy-N~1~-[3-(1-quinoxalinyl)phenyl]benzamide
Uniqueness
3,4-Dimethoxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and quinoxaline groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3,4-dimethoxy-N-(3-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-21-11-10-16(13-22(21)29-2)23(27)25-17-7-5-6-15(12-17)20-14-24-18-8-3-4-9-19(18)26-20/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQIXVKXRYKBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5251619.png)
![4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-CHLOROPHENYL 4-METHOXYBENZOATE](/img/structure/B5251635.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-methoxybenzamide](/img/structure/B5251647.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5251652.png)


![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5251671.png)
![[1-[(5-Bromofuran-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B5251673.png)

![N'-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide](/img/structure/B5251691.png)
![(2H-1,3-BENZODIOXOL-5-YL)METHYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B5251706.png)

![2-(4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5251713.png)
![5-[(3-methoxyphenoxy)methyl]-N-[2-(3-methoxyphenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5251717.png)
